molecular formula C8H13NO B14173143 2,4-Dimethyl-5-propyloxazole CAS No. 84027-86-1

2,4-Dimethyl-5-propyloxazole

Cat. No.: B14173143
CAS No.: 84027-86-1
M. Wt: 139.19 g/mol
InChI Key: PSGAPKDEFJWSNU-UHFFFAOYSA-N
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Description

2,4-Dimethyl-5-propyloxazole is an organic compound belonging to the class of 2,4,5-trisubstituted oxazoles. These compounds are characterized by an oxazole ring substituted at positions 2, 4, and 5. The molecular formula of this compound is C8H13NO, and it has a molecular weight of 139.1949 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-5-propyloxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable nitrile with an amide in the presence of a catalyst. For example, the cyclization of amido-nitriles can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired oxazole .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents, as well as reaction temperature and pressure, are critical factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-5-propyloxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield reduced forms of the oxazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at specific positions on the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

2,4-Dimethyl-5-propyloxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-5-propyloxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trimethyloxazole: Similar in structure but with an additional methyl group at position 5.

    2,4-Dimethyloxazole: Lacks the propyl group at position 5.

    5-Propyl-2-methyloxazole: Similar but with only one methyl group at position 2.

Uniqueness

2,4-Dimethyl-5-propyloxazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized compounds and materials .

Properties

CAS No.

84027-86-1

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

2,4-dimethyl-5-propyl-1,3-oxazole

InChI

InChI=1S/C8H13NO/c1-4-5-8-6(2)9-7(3)10-8/h4-5H2,1-3H3

InChI Key

PSGAPKDEFJWSNU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C(O1)C)C

Origin of Product

United States

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